molecular formula C14H16N2O2 B12901236 Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)- CAS No. 57068-31-2

Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)-

Cat. No.: B12901236
CAS No.: 57068-31-2
M. Wt: 244.29 g/mol
InChI Key: HVJSWOOOQOKJDY-UHFFFAOYSA-N
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Description

Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)- is a synthetic organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group (C=O) attached to a nitrogen atom (N). The compound’s structure includes a 4-methyl-2-oxazolyl group and a 2-phenylethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)- typically involves the reaction of 4-methyl-2-oxazole with 2-phenylethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, such as a specific temperature and pH, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)- has various applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamides with different substituents, such as:

  • Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)-
  • Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)-
  • Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)-

Uniqueness

The uniqueness of Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

57068-31-2

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C14H16N2O2/c1-11-10-18-14(15-11)16(12(2)17)9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3

InChI Key

HVJSWOOOQOKJDY-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)N(CCC2=CC=CC=C2)C(=O)C

Origin of Product

United States

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